tert-Butyl 3-nitroazetidine-1-carboxylate
Overview
Description
tert-Butyl 3-nitroazetidine-1-carboxylate: is an organic compound with the molecular formula C8H14N2O4. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-nitroazetidine-1-carboxylate typically involves the nitration of azetidine derivatives. One common method includes the reaction of tert-butyl azetidine-1-carboxylate with a nitrating agent such as nitric acid or a nitrate salt under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-nitroazetidine-1-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous acid or base solutions.
Major Products Formed:
Reduction: tert-Butyl 3-aminoazetidine-1-carboxylate.
Substitution: Various substituted azetidine derivatives.
Hydrolysis: 3-nitroazetidine-1-carboxylic acid.
Scientific Research Applications
tert-Butyl 3-nitroazetidine-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including anticancer properties.
Material Science: It is used in the synthesis of novel materials with unique properties, such as energetic materials for defense applications.
Mechanism of Action
The mechanism of action of tert-Butyl 3-nitroazetidine-1-carboxylate in biological systems involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects. This mechanism is particularly relevant in its potential anticancer activity, where the compound induces apoptosis in cancer cells through oxidative stress and DNA damage .
Comparison with Similar Compounds
- tert-Butyl 3-aminoazetidine-1-carboxylate
- tert-Butyl 3-hydroxymethyl-3-nitroazetidine
- 1-Bromoacetyl-3,3-dinitroazetidine
Comparison: tert-Butyl 3-nitroazetidine-1-carboxylate is unique due to its nitro group, which imparts distinct reactivity and potential biological activity. Compared to tert-Butyl 3-aminoazetidine-1-carboxylate, the nitro derivative is more reactive and can participate in a wider range of chemical transformations. The presence of the nitro group also enhances its potential as an anticancer agent compared to other azetidine derivatives .
Properties
IUPAC Name |
tert-butyl 3-nitroazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c1-8(2,3)14-7(11)9-4-6(5-9)10(12)13/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGAORDHJOIORF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445951-55-2 | |
Record name | tert-butyl 3-nitroazetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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